molecular formula C21H15NO2 B11486997 N-benzyl-9-oxo-9H-fluorene-4-carboxamide

N-benzyl-9-oxo-9H-fluorene-4-carboxamide

Cat. No.: B11486997
M. Wt: 313.3 g/mol
InChI Key: IJOBHHRDJNYRIH-UHFFFAOYSA-N
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Description

N-benzyl-9-oxo-9H-fluorene-4-carboxamide is a chemical compound with the molecular formula C21H15NO2 It is known for its unique structure, which includes a fluorene core substituted with a benzyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-9-oxo-9H-fluorene-4-carboxamide typically involves the reaction of 9-oxo-9H-fluorene-4-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent such as dichloromethane (DCM) and are conducted at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-9-oxo-9H-fluorene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N-benzyl-9-oxo-9H-fluorene-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-benzyl-9-oxo-9H-fluorene-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-9-oxo-N-phenyl-9H-fluorene-4-carboxamide
  • 9-oxo-9H-fluorene-4-carboxamide
  • N-benzyl-9H-fluorene-4-carboxamide

Uniqueness

N-benzyl-9-oxo-9H-fluorene-4-carboxamide is unique due to its specific substitution pattern and the presence of both a benzyl group and a carboxamide group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

N-benzyl-9-oxofluorene-4-carboxamide

InChI

InChI=1S/C21H15NO2/c23-20-16-10-5-4-9-15(16)19-17(20)11-6-12-18(19)21(24)22-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,22,24)

InChI Key

IJOBHHRDJNYRIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O

Origin of Product

United States

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